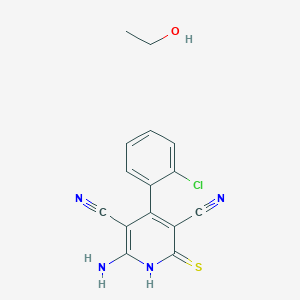![molecular formula C26H29NO7 B14099949 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B14099949.png)
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a phenoxy group, and a tert-butoxycarbonyl-protected amino hexanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate halogenated chromen derivative.
Attachment of the Hexanoate Moiety: The hexanoate moiety can be attached through an esterification reaction involving the chromen derivative and hexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino hexanoate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromen derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.
Mecanismo De Acción
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group and the tert-butoxycarbonyl-protected amino hexanoate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific combination of functional groups and structural features. The presence of the chromen ring system, phenoxy group, and tert-butoxycarbonyl-protected amino hexanoate moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C26H29NO7 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(4-oxo-3-phenoxychromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C26H29NO7/c1-26(2,3)34-25(30)27-15-9-5-8-12-23(28)33-19-13-14-20-21(16-19)31-17-22(24(20)29)32-18-10-6-4-7-11-18/h4,6-7,10-11,13-14,16-17H,5,8-9,12,15H2,1-3H3,(H,27,30) |
Clave InChI |
HIMWFUBUBMZYNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[(3-chlorobenzyl)oxy]-4-hydroxypyridine-2-carboxamide](/img/structure/B14099872.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14099880.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14099883.png)
![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099895.png)

![ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B14099903.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)

![4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide](/img/structure/B14099918.png)



